molecular formula C17H25NO3S B13043452 Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Cat. No.: B13043452
M. Wt: 323.5 g/mol
InChI Key: DRNOJQCXQYJCTI-UHFFFAOYSA-N
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Description

Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a thieno[2,3-c]pyran scaffold. This structural motif is notable for its versatility in drug discovery, particularly in targeting infectious diseases and neurological disorders. The tert-butyl carbamate group at the 1-position enhances metabolic stability, while the 5'-methyl substituent modulates steric and electronic properties. This compound has been explored in two primary therapeutic contexts:

  • Antitubercular activity: Derivatives of this scaffold inhibit both active and dormant Mycobacterium tuberculosis (MTB) strains .
  • Neurological applications: Analogues act as antagonists of the nociceptin/orphanin FQ peptide (NOP) receptor, a target for pain management and neuropsychiatric disorders .

Properties

Molecular Formula

C17H25NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3

InChI Key

DRNOJQCXQYJCTI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic framework is generally synthesized by cyclization of appropriately substituted piperidine derivatives with thieno[2,3-c]pyran precursors. A common approach involves:

  • Starting from a substituted piperidine intermediate.
  • Reacting with a thieno[2,3-c]pyran aldehyde or equivalent electrophile.
  • Using reductive amination or intramolecular cyclization to form the spiro junction.

For example, reductive amination with sodium triacetoxyborohydride in dichloromethane (DCM) has been employed to couple piperidine derivatives with aldehydes, affording the spirocyclic amine intermediate with good yields (around 35-40%) under mild conditions.

Introduction of the Tert-butyl Carboxylate Group

The tert-butyl ester is typically introduced via carbamate formation using tert-butyl chloroformate or tert-butyl dicarbonate (Boc2O) reagents. The nitrogen atom of the piperidine ring is protected by the tert-butyl carbamate group to enhance stability and facilitate purification.

  • Protection is usually done under basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents like dichloromethane or tetrahydrofuran.
  • The Boc group serves as a protecting group for the amine, allowing further functionalization without unwanted side reactions.

Methyl Substitution at the 5' Position

The 5'-methyl substituent is introduced either by using methylated starting materials or by selective methylation reactions (e.g., methylation of a hydroxyl or amine precursor before cyclization).

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Piperidine derivative synthesis Standard amine synthesis protocols Variable Starting material for spirocyclization
Spirocyclization (Reductive amination) Piperidine + thieno[2,3-c]pyran aldehyde, Na(OAc)3BH, DCM, rt 35-41 Mild conditions, moderate yields
Boc protection tert-Butyl chloroformate, base, DCM or THF 70-90 High yield protection of amine
Methylation (if needed) Methyl iodide or methylating agents Variable Introduces 5'-methyl substituent

Research Findings and Optimization

  • The reductive amination step is critical and often optimized for solvent, temperature, and reagent stoichiometry to maximize yield and stereoselectivity.
  • The tert-butyl carbamate protection is robust and allows for storage and handling under mild conditions (2-8°C, sealed, dark).
  • Purity of intermediates and final product is generally confirmed by NMR, LCMS, and HRMS techniques, ensuring the structural integrity of the spirocyclic compound.
  • The stereochemistry at the spiro center can be controlled by the choice of starting materials and reaction conditions, which is essential for biological activity.

Summary Table of Compound Properties Relevant to Preparation

Property Data
Molecular Formula C17H25NO3S
Molecular Weight 323.5 g/mol
CAS Number 2102409-16-3
Storage Conditions Sealed, dry, 2-8°C, dark place
Hazard Statements H302, H315, H319, H335 (irritation/toxicity warnings)
Key Synthetic Techniques Reductive amination, Boc protection, methylation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Antitubercular Spirocyclic Analogues

The spiro[piperidine-thienopyran] scaffold has been optimized for activity against MTB. Key analogues include:

Compound Name Substituents MIC (µM) vs Active MTB IC50 (µM) vs Lysine ε-aminotransferase Key Advantages Reference
Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate 5'-CH₃, 1-Boc 8.23* 1.04 ± 0.32 Dual activity against active/dormant MTB; superior to ethambutol
Compound 06 (1-((4-methoxyphenyl)sulfonyl) analogue) 1-(4-MeOPhSO₂) 8.23 1.04 ± 0.32 Most potent in series; comparable to moxifloxacin
N-Benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] N-Benzyl 0.5–2.0 N/A Targets MmpL3 transporter; bactericidal efficacy

Key Findings :

  • The tert-butyl 5'-methyl derivative exhibits broad-spectrum antitubercular activity, with a MIC of 8.23 µM against active MTB and IC50 of 1.04 µM against lysine ε-aminotransferase, a critical enzyme in dormant MTB .
  • Compound 06 (from the same series) shows comparable potency but replaces the tert-butyl group with a sulfonyl moiety, enhancing solubility without sacrificing activity .
  • N-Benzyl analogues targeting MmpL3 demonstrate lower MIC values (0.5–2.0 µM), highlighting the importance of lipophilic substituents for penetrating MTB cell walls .
NOP Receptor Antagonists

Spiro[piperidine-thienopyran] derivatives also serve as NOP receptor antagonists. Notable examples:

Compound Name Substituents NOP Receptor Binding (Ki, nM) Oral Bioavailability Key Advantages Reference
This compound 5'-CH₃, 1-Boc Not reported High Orally active; stable metabolic profile
LY2940094 (Clinical candidate) 3-(2'-F-4',5'-dihydrospiro scaffold) 0.83 Yes Advanced to human trials for depression
SB-612111 N-Benzyl, 6'-methoxy 0.12 Moderate High affinity; reduces binge eating in preclinical models

Key Findings :

  • The tert-butyl 5'-methyl derivative is part of a series with oral activity, though its exact binding affinity (Ki) remains unreported. Structural analogs like LY2940094 and SB-612111 achieve sub-nanomolar Ki values, emphasizing the role of halogenation (e.g., 2'-fluoro) and methoxy groups in enhancing receptor interaction .
  • Modifications to the piperidine nitrogen (e.g., benzyl or alkyl groups) improve blood-brain barrier penetration, critical for CNS targets .
Structural Analogues with Varied Substituents
Compound Name Substituents Application Key Property Reference
4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] trifluoroacetate Trifluoroacetate salt Chemical precursor Enhanced solubility for in vitro assays
Tert-butyl 4'-bromo-2'-chloro analogue 4'-Br, 2'-Cl Medicinal chemistry Halogenation for covalent binding or pharmacokinetic tuning

Key Findings :

  • Trifluoroacetate salts improve solubility, facilitating formulation in preclinical studies .
  • Halogenated derivatives (e.g., bromo, chloro) are explored for covalent target engagement or to modulate metabolic stability .

Biological Activity

Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C17H25NO3S
  • Molecular Weight : 323.45 g/mol
  • CAS Number : 2088333-63-3

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high purity products. The methodologies often focus on optimizing reaction conditions to maximize yield and minimize by-products.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed inhibition zones ranging from 20 mm to 31 mm compared to standard antibiotics like ciprofloxacin .
CompoundTarget BacteriaInhibition Zone (mm)MIC (μg/mL)
Example AStaphylococcus aureus2125
Example BEscherichia coli3120

Anticancer Activity

Research has also explored the anticancer potential of related compounds. A notable study demonstrated that certain derivatives reduced tumor volume and weight in vivo without apparent side effects. The mechanism of action was linked to the inhibition of specific pathways involved in cancer cell proliferation .

Interaction with Biological Targets

The interaction of this compound with P-glycoprotein (P-gp) has been studied extensively:

  • ATPase Activity : The compound was shown to stimulate ATPase activity in P-gp, suggesting a mechanism for enhancing drug transport across cellular membranes . This property is crucial for understanding its pharmacokinetics and potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of the compound were tested against clinical isolates of both Gram-positive and Gram-negative bacteria. The study concluded that specific modifications in the chemical structure significantly enhanced antibacterial activity.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth at micromolar concentrations. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

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